Dersalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La dersalazina es una molécula pequeña que se ha investigado por su uso potencial en el tratamiento de la enfermedad inflamatoria intestinal, particularmente la colitis ulcerosa . Es conocida por sus propiedades antiinflamatorias, que se logran mediante la inhibición del factor activador de plaquetas y la regulación descendente de la producción de interleucina-17 .

Métodos De Preparación

La dersalazina se sintetiza combinando un potente antagonista del factor activador de plaquetas (UR-12715) con ácido 5-aminosalicílico a través de un enlace azo . Las rutas sintéticas específicas y las condiciones de reacción para la producción industrial no están ampliamente documentadas, pero el proceso implica la formación de un enlace azo entre los dos componentes activos .

Análisis De Reacciones Químicas

La dersalazina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales presentes en la molécula, alterando potencialmente sus propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden romper el enlace azo, separando el compuesto en sus partes constituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La dersalazina se ha estudiado ampliamente por sus efectos antiinflamatorios en varios modelos de colitis . Ha mostrado una eficacia potencial en la reducción de la inflamación al regular a la baja las citoquinas proinflamatorias como el factor de necrosis tumoral alfa, la interleucina-1 beta, la interleucina-6 y la interleucina-17 . Esto la convierte en una candidata prometedora para el tratamiento de las enfermedades inflamatorias intestinales.

Además de su uso en medicina, la estructura química única de la dersalazina le permite ser utilizada en investigaciones centradas en comprender los mecanismos de la inflamación y el papel de las citoquinas en la progresión de las enfermedades .

Mecanismo De Acción

La dersalazina ejerce sus efectos inhibiendo el factor activador de plaquetas y regulando a la baja la producción de interleucina-17 . El compuesto se dirige a las vías implicadas en la respuesta inflamatoria, particularmente las mediadas por las células T auxiliares 17. Al reducir los niveles de citoquinas proinflamatorias, la dersalazina ayuda a aliviar la inflamación en la mucosa intestinal .

Comparación Con Compuestos Similares

La dersalazina es única en su combinación de un antagonista del factor activador de plaquetas y ácido 5-aminosalicílico. Los compuestos similares incluyen:

Mesalazina (ácido 5-aminosalicílico): Se utiliza principalmente por sus efectos antiinflamatorios en el tratamiento de la colitis ulcerosa.

Sulfasalazina: Un profármaco que se metaboliza en mesalazina y sulfapiridina, utilizado para tratar la enfermedad inflamatoria intestinal y la artritis reumatoide.

Balsalazida: Otro profármaco que libera mesalazina en el colon, utilizado para tratar la colitis ulcerosa.

La singularidad de la dersalazina reside en su mecanismo de doble acción, que combina los efectos antiinflamatorios de sus dos componentes, lo que puede proporcionar beneficios terapéuticos mejorados en comparación con sus homólogos individuales .

Actividad Biológica

Dersalazine sodium (DS) is a novel compound developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist and 5-aminosalicylic acid (5-ASA), designed to exert anti-inflammatory effects through unique mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

This compound functions primarily as an anti-inflammatory agent. Its dual mechanism includes:

- Inhibition of Platelet Activating Factor (PAF) : PAF plays a significant role in inflammatory responses. By inhibiting PAF, this compound reduces inflammation associated with IBD.

- Modulation of Cytokine Production : It down-regulates pro-inflammatory cytokines, particularly interleukin-17 (IL-17), which is crucial in the pathogenesis of IBD. Studies have shown that DS significantly reduces levels of IL-1β, IL-6, and TNF in various rodent models of colitis .

Colitis Models

Research has demonstrated the efficacy of this compound in several preclinical models:

- Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis :

- Dextran Sodium Sulfate (DSS)-Induced Colitis :

Summary of Findings from Animal Studies

| Model | Treatment Duration | Key Findings |

|---|---|---|

| TNBS-Induced Colitis | 7 days | Reduced IL-17, IL-1β, IL-6; improved macroscopic scores |

| DSS-Induced Colitis | 7 days | Significant reduction in pro-inflammatory cytokines |

Phase II Clinical Trial

A significant study evaluated the safety and efficacy of this compound in patients with mild-to-moderate UC. The trial involved:

- Participants : 34 patients were randomized to receive either this compound sodium (1200 mg every 12 hours), mesalazine (1200 mg every 12 hours), or placebo for four weeks.

- Results : Clinical remission was achieved in 46.2% of patients treated with this compound compared to only 12.5% with mesalazine and 10% with placebo. Colon biopsies indicated decreased expression of inflammatory genes in the this compound group .

Adverse Events

While the treatment was generally well-tolerated, some adverse events were reported:

- Liver Enzyme Elevation : Increased liver enzymes were noted in two patients receiving this compound; however, these levels normalized upon treatment interruption .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

- Case Study on Treatment Outcomes : A retrospective analysis highlighted successful remission rates among patients who switched from mesalazine to this compound due to inadequate response.

- Longitudinal Study : Another study tracked patients over six months post-treatment initiation, revealing sustained remission and improved quality of life metrics.

Summary of Case Study Findings

| Case Study Focus | Outcome |

|---|---|

| Treatment Outcomes | Higher remission rates when switching to this compound |

| Longitudinal Tracking | Sustained remission; improved quality of life |

Propiedades

Número CAS |

188913-58-8 |

|---|---|

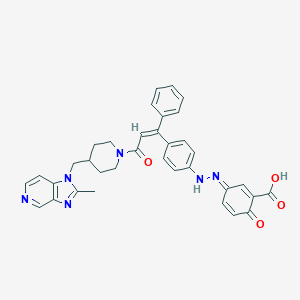

Fórmula molecular |

C35H32N6O4 |

Peso molecular |

600.7 g/mol |

Nombre IUPAC |

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |

Clave InChI |

AYEAMZDTWLXZIJ-JEFTWCRZSA-N |

SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

SMILES isomérico |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

SMILES canónico |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Sinónimos |

DERSALAZINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.